![molecular formula C19H20N4O3 B12908260 2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol CAS No. 59663-43-3](/img/structure/B12908260.png)
2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)amino)ethanol is an organic compound belonging to the class of triazines. This compound is characterized by the presence of two methoxyphenyl groups attached to a triazine ring, which is further linked to an ethanolamine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)amino)ethanol typically involves a multi-step process. One common synthetic route starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and oximated using hydroxylamine hydrochloride to yield the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)amino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)amino)ethanol can be compared with other similar compounds such as:
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar methoxyphenyl structure but differ in their core scaffold.
2,3-diphenylfurans: These compounds have a furan ring substituted with phenyl groups, offering different chemical properties and applications. The uniqueness of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)amino)ethanol lies in its triazine core and ethanolamine moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
59663-43-3 |
|---|---|
Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino]ethanol |
InChI |
InChI=1S/C19H20N4O3/c1-25-15-7-3-13(4-8-15)17-18(14-5-9-16(26-2)10-6-14)22-23-19(21-17)20-11-12-24/h3-10,24H,11-12H2,1-2H3,(H,20,21,23) |
InChI Key |
AOKNLSDYRNOEKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)NCCO)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


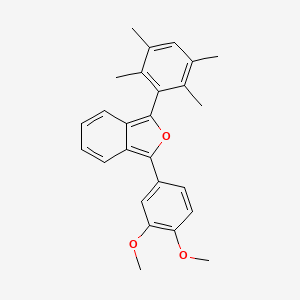
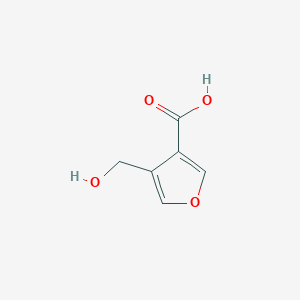
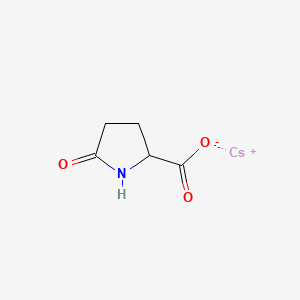
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
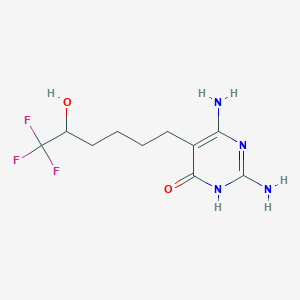
![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
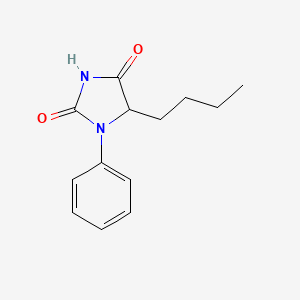
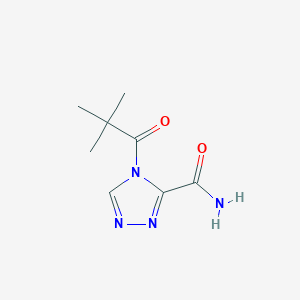
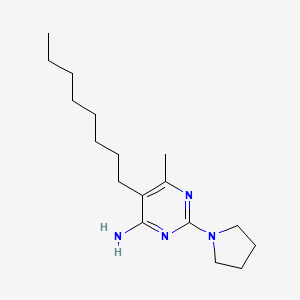
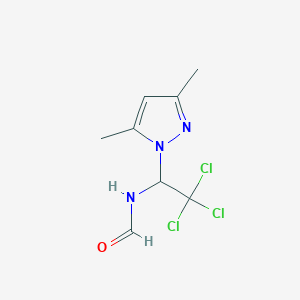
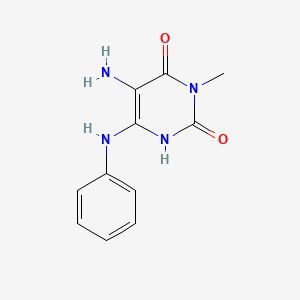
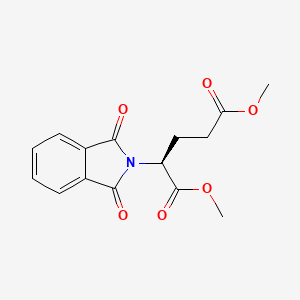
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)
